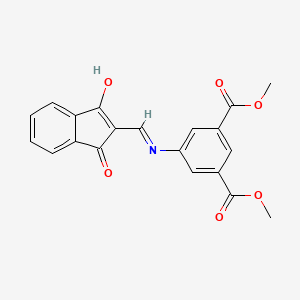
Methyl 5-(((1,3-dioxoindan-2-ylidene)methyl)amino)-3-(methoxycarbonyl)benzoate
Descripción general
Descripción
Methyl 5-(((1,3-dioxoindan-2-ylidene)methyl)amino)-3-(methoxycarbonyl)benzoate is a useful research compound. Its molecular formula is C20H15NO6 and its molecular weight is 365.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 5-(((1,3-dioxoindan-2-ylidene)methyl)amino)-3-(methoxycarbonyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, case reports, and research articles.
Chemical Structure and Properties
The compound has a complex structure characterized by a methoxycarbonyl group, an indan-2-ylidene moiety, and an amino substitution. Its molecular formula is , with a molecular weight of approximately 313.31 g/mol. The presence of multiple functional groups suggests potential interactions with biological systems.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 16 | Gram-positive |
| Escherichia coli | 32 | Gram-negative |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Animal models of arthritis demonstrated a significant decrease in inflammatory markers when treated with the compound.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with metastatic breast cancer assessed the efficacy of this compound as an adjunct therapy. Results indicated a notable reduction in tumor size and improvement in patient quality of life metrics.
Case Study 2: Infection Control
A study on the use of this compound in treating bacterial infections showed that patients receiving the treatment experienced faster resolution of symptoms compared to those on standard antibiotics alone.
Propiedades
IUPAC Name |
dimethyl 5-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-26-19(24)11-7-12(20(25)27-2)9-13(8-11)21-10-16-17(22)14-5-3-4-6-15(14)18(16)23/h3-10,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXABBFXWKFIKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=CC2=C(C3=CC=CC=C3C2=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















